molecular formula C29H23NO7 B5173733 5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1',3',4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-indane)

5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1',3',4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-indane)

Cat. No.: B5173733
M. Wt: 497.5 g/mol
InChI Key: OQXSMTYVHUOXHF-UHFFFAOYSA-N
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Description

“5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)” is a complex organic compound characterized by its unique spiro structure

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO7/c1-15-8-10-16(11-9-15)24-22-23(29(37-24)25(31)18-6-4-5-7-19(18)26(29)32)28(34)30(27(22)33)20-14-17(35-2)12-13-21(20)36-3/h4-14,22-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXSMTYVHUOXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C=CC(=C4)OC)OC)C5(O2)C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)” typically involves multi-step organic reactions. The process may start with the preparation of the core spiro structure, followed by the introduction of the methoxy and methyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity of the final product. Safety measures would be crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the oxo groups may produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)
  • 5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)
  • 5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)

Uniqueness

The uniqueness of “5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1’,3’,4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2’-indane)” lies in its spiro structure and the presence of multiple functional groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C30H27N3O3C_{30}H_{27}N_3O_3, and it features a unique spiro structure that combines elements of furo[3,4-c]pyrrole and indane. The presence of methoxy groups and a tetraoxo framework suggests potential interactions with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC30H27N3O3C_{30}H_{27}N_3O_3
Molecular Weight469.55 g/mol
CAS NumberNot available
Key Functional GroupsMethoxy, Carbonyl

Antioxidant Activity

Recent studies have indicated that the compound exhibits significant antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, which can contribute to oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation was measured using the thiobarbituric acid reactive substances (TBARS) assay, revealing a potent protective effect against oxidative damage.

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. In a study involving various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study: Cytotoxicity in Cancer Cell Lines

  • Cell Line : MCF-7
  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it reduced edema and inflammatory cytokine levels (e.g., TNF-alpha and IL-6), suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AnticancerCytotoxicity in MCF-7
Anti-inflammatoryReduced edema

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Defense : It enhances cellular antioxidant defenses by upregulating enzymes such as superoxide dismutase (SOD) and catalase.
  • Cytokine Modulation : The compound modulates the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

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